Array ( [bid] => 11903408 )
4-Chloro-1H-benzimidazole-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 196.59 g/mol. This compound features a benzimidazole core, which is a bicyclic structure comprising a benzene ring fused to an imidazole ring. The presence of a carboxylic acid group (-COOH) and a chlorine atom at the 4-position of the benzimidazole ring contributes to its chemical reactivity and biological properties. The compound is known for its potential applications in pharmaceuticals and agrochemicals due to its diverse biological activities .
Research indicates that 4-chloro-1H-benzimidazole-2-carboxylic acid exhibits significant biological activities, including:
Several synthetic routes have been developed for producing 4-chloro-1H-benzimidazole-2-carboxylic acid:
The applications of 4-chloro-1H-benzimidazole-2-carboxylic acid span several fields:
Studies on the interactions of 4-chloro-1H-benzimidazole-2-carboxylic acid with biological macromolecules have highlighted its potential as a ligand in drug design. It exhibits binding affinity for various proteins, which may lead to inhibition or modulation of enzymatic activity. Further research is needed to elucidate specific interaction mechanisms and affinities with target proteins .
Several compounds share structural similarities with 4-chloro-1H-benzimidazole-2-carboxylic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 5-Bromo-1H-benzimidazole-2-carboxylic acid | 40197-20-4 | 0.88 |
| 5-Nitro-1H-benzimidazole-2-carboxylic acid | 73903-18-1 | 0.84 |
| Methyl 1H-benzimidazole-2-carboxylate | 5805-53-8 | 0.92 |
| Ethyl 1H-benzimidazole-2-carboxylate | 1865-09-4 | 0.89 |
| 6-Chloro-1H-benzimidazole-2-carboxylic acid | 10512110 | Similar structure but different halogen position |
These compounds demonstrate varying degrees of biological activity and chemical properties, making them relevant for comparative studies in medicinal chemistry. The uniqueness of 4-chloro-1H-benzimidazole-2-carboxylic acid lies in its specific substitution pattern, which influences its reactivity and biological profile compared to these similar compounds .
The Phillips-Ladenburg reaction remains foundational for constructing benzimidazole cores through condensation of o-phenylenediamine with carboxylic acid derivatives. In a representative procedure, refluxing equimolar quantities of o-phenylenediamine and 4-chlorobenzoic acid in polyphosphoric acid at 200°C for 2 hours yields 4-chloro-1H-benzimidazole-2-carboxylic acid with 70% efficiency. This method's limitations include extended reaction times and the need for stoichiometric acid, prompting modifications such as:
Comparative analysis of traditional methods reveals distinct advantages in substrate scope versus modern techniques:
| Method | Reactants | Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| Phillips-Ladenburg | o-PDA + Chlorobenzoic acid | PPA, 200°C, 2h | 70 | High temp, corrosive reagents |
| Weidenhagen | o-PDA + Chloroaldehyde | Cu(OAc)₂, EtOH, Δ | 65 | Oxidizer sensitivity |
| Fe/S redox | 2-Nitroaniline + Acid | Fe/S, 120°C, 6h | 72 | Byproduct formation |
The Weidenhagen variant using chloroacetaldehyde and copper acetate in ethanol demonstrates particular utility for introducing chlorine at the 4-position, though competing oxidation pathways often necessitate careful stoichiometric control.
Recent advances in transition metal catalysis have revolutionized benzimidazole carboxylation. A breakthrough methodology employs N-arylamidoxime precursors in a one-pot acylation-cyclization sequence using acetyl chloride and 1,8-diazabicycloundec-7-ene (DBU) in refluxing chlorobenzene. This protocol achieves 89-96% yields for 2-carboxylic acid derivatives through mechanistic duality:
Critical parameters for optimizing carboxylic acid incorporation include:
Catalytic systems have further expanded functional group tolerance:
| Catalyst System | Substrate Scope | Turnover Number | Carboxylic Acid Yield |
|---|---|---|---|
| Cu(OAc)₂/Phen | Electron-deficient aromatics | 18 | 92% |
| Fe(acac)₃/TEMPO | Sterically hindered groups | 14 | 88% |
| Pd(OAc)₂/Xantphos | Heteroaryl substituents | 22 | 95% |
These methodologies enable precise installation of the 2-carboxylic acid moiety while preserving the chloro-substitution pattern through judicious ligand selection.
Strategic placement of chlorine at the benzimidazole 4-position requires balancing electronic effects and regioselectivity. Comparative halogenation studies reveal:
Direct chlorination post-cyclization:
Directed ortho-metalation:
Solvent effects profoundly influence substitution patterns:
| Solvent | Dielectric Constant | 4-Cl Selectivity | Reaction Time |
|---|---|---|---|
| DMF | 36.7 | 82% | 2h |
| THF | 7.5 | 75% | 4h |
| Chlorobenzene | 5.6 | 91% | 1.5h |
The synergy between solvent polarity and chloride nucleophilicity explains chlorobenzene's superior performance, as lower dielectric media enhance ionic interaction during electrophilic substitution.
Microwave-assisted protocols using ammonium chloride catalysts in ethanol demonstrate remarkable efficiency, achieving 94% yield of 4-chloro derivatives within 30 minutes at 150°C. This represents a 3-fold rate enhancement over conventional heating methods while maintaining excellent regiochemical control.
The chlorine atom at the 4-position of the benzimidazole ring serves as a critical determinant of electronic distribution and hydrophobic interactions. Comparative studies of halogenated benzimidazoles reveal that chloro-substitution enhances binding affinity to targets such as transient receptor potential vanilloid-1 (TRPV1) and cyclooxygenase-2 (COX-2) by modulating electron-withdrawing effects and π-π stacking capabilities [2]. For instance, replacing the 4-chloro group with fluorine or bromine reduces COX-2 inhibition efficacy by 35–40%, as observed in enzyme inhibition assays (IC₅₀ = 0.72 ± 0.77 µM for 4-chloro vs. 1.12 ± 0.89 µM for 4-bromo analogs) [2].
Positional isomerism further influences activity. Moving the chloro group to the 5- or 6-positions disrupts planar alignment with hydrophobic pockets in the bradykinin B1 receptor, decreasing antagonism by 60% [2]. Molecular dynamics simulations indicate that 4-chloro-substitution stabilizes a coplanar orientation between the benzimidazole ring and the receptor’s Phe³⁸⁶ residue, facilitating van der Waals interactions [2]. Additionally, chlorine’s electronegativity increases the acidity of the imidazole NH group (pKa ~5.6), promoting hydrogen bonding with catalytic residues in 5-lipoxygenase-activating protein (FLAP) [2].
The carboxylic acid moiety at the 2-position acts as a hydrogen bond donor and acceptor, critical for anchoring the compound to polar regions of enzymatic active sites. Esterification or amidation of this group alters solubility and target engagement. For example, methyl ester derivatives exhibit improved blood-brain barrier permeability but show reduced inhibition of interleukin-1 receptor-associated kinase-4 (IRAK4) due to loss of ionic interactions with Lys³⁰⁷ [2]. Conversely, converting the carboxylic acid to a primary amide enhances IRAK4 binding (IC₅₀ = 375 nM) by forming a bifurcated hydrogen bond with Asp³²⁹ [4].
Replacing the carboxylic acid with sulfonic acid or phosphonic acid groups introduces stronger acidity, which destabilizes interactions with metalloenzymes like matrix metalloproteinase-9 (MMP-9). However, such substitutions improve affinity for zinc-dependent histone deacetylases (HDACs), as demonstrated by a 2.3-fold increase in HDAC6 inhibition [2]. Hybrid derivatives featuring a carboxylic acid linked to piperazine via an amide bridge (e.g., VUF6007) lose activity against chemokine receptor CXCR3, underscoring the necessity of free carboxylate groups for coordinating with Arg⁶⁴⁷ [2].
Modifying the benzimidazole core to alternative heterocycles alters electron delocalization and conformational flexibility. Replacing the imidazole ring with a 1,2,4-triazole moiety diminishes TRPV1 antagonism by 70%, as triazole’s reduced aromaticity weakens cation-π interactions with Arg⁵⁷⁷ [2]. In contrast, benzimidazole-4,7-dione derivatives exhibit enhanced selectivity for P2X3 receptors over P2X2/3 heteromers (23-fold selectivity for 14h), attributed to the dione group’s ability to form hydrogen bonds with Thr²⁸⁷ and Asn³⁰⁴ [4].
Expanding the benzimidazole system to a seven-membered cycloheptimidazole ring reduces anti-inflammatory activity by disrupting the optimal distance between the chloro-substituent and carboxylic acid group. Specifically, 2-iminocycloheptimidazole analogs show 53% lower inhibition of carrageenan-induced paw edema compared to benzimidazole derivatives, highlighting the importance of ring size in maintaining pharmacophore geometry [2]. Introducing nitrogen atoms at the 1- and 3-positions (as in imidazo[4,5-b]pyridine) improves solubility but abolishes COX-1 inhibition due to steric clashes with Ile³⁴⁹ [2].
| Modification Type | Target | IC₅₀/EC₅₀ | Key Interaction Partners |
|---|---|---|---|
| 4-Chloro (parent) | COX-2 | 0.72 ± 0.77 µM | Phe³⁸⁶, Lys³⁰⁷ |
| 2-Carboxamide | IRAK4 | 375 nM | Asp³²⁹, Leu³³⁰ |
| Benzimidazole-4,7-dione | P2X3 Receptor | 375 nM | Thr²⁸⁷, Asn³⁰⁴ |
| Methyl ester | IRAK4 | 1.2 µM | Lys³⁰⁷ (weak) |
| Imidazo[4,5-b]pyridine | COX-1 | >10 µM | N/A (steric hindrance) |
The antimicrobial properties of 4-chloro-1H-benzimidazole-2-carboxylic acid and related chloro-substituted benzimidazole derivatives have demonstrated exceptional potency against a broad spectrum of multidrug-resistant pathogens. Research findings indicate that the presence of chlorine substituents at specific positions of the benzimidazole ring significantly enhances antimicrobial activity, particularly against resistant bacterial and fungal strains [3] [4].
Extensive screening studies have revealed that 5-chloro-benzimidazole derivatives exhibit remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 micrograms per milliliter [3]. These values are directly comparable to the widely-used antibiotic ciprofloxacin, demonstrating the potential of these compounds as alternatives to conventional antimicrobial agents. The structural activity relationship studies indicate that the electron-withdrawing effect of the chlorine atom enhances the antibacterial potency by facilitating improved interactions with bacterial cellular targets [3].
Against Staphylococcus epidermidis, chloro-benzimidazole derivatives have shown consistent activity with MIC values of 32 micrograms per milliliter [3]. The compounds also demonstrate moderate activity against Gram-negative bacteria, including Escherichia coli, with benzimidazole-2-carboxylic acid derivatives achieving MIC values of 16 micrograms per milliliter . However, the activity against Gram-negative species is generally less pronounced compared to Gram-positive bacteria, likely due to differences in cell wall permeability and efflux mechanisms [3].
The antifungal properties of 4-chloro-1H-benzimidazole-2-carboxylic acid derivatives have shown exceptional promise against various fungal species, including those resistant to conventional antifungal agents. Against Candida albicans, chloro-benzimidazole derivatives demonstrate MIC values ranging from 8 to 16 micrograms per milliliter, which compares favorably with fluconazole (MIC range: 4-128 micrograms per milliliter) [6].
The antimicrobial mechanism of action of benzimidazole derivatives involves multiple cellular targets. The structural similarity to purine nucleobases enables these compounds to interfere with nucleic acid synthesis through competitive inhibition [7]. Additionally, molecular docking studies have identified dihydrofolate reductase from Staphylococcus aureus as a particularly suitable target for both antimicrobial and anticancer activities [6].
For antifungal activity, benzimidazole compounds have been shown to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes [8]. This mechanism is particularly relevant for the activity against Candida species and other pathogenic fungi. The compound's ability to interact with lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, has been demonstrated with IC50 values ranging from 5.6 to 7.1 micromolar [9].
| Pathogen | Compound Type | MIC (μg/mL) | Reference Standard |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | 5-Chloro-benzimidazole derivatives | 32-64 | Ciprofloxacin |
| Staphylococcus epidermidis | 5-Chloro-benzimidazole derivatives | 32 | Ciprofloxacin |
| Escherichia coli | Benzimidazole-2-carboxylic acid derivatives | 16 | Ciprofloxacin |
| Candida albicans | 5-Chloro-benzimidazole derivatives | 8-16 | Fluconazole (4-128) |
| Candida parapsilosis | 5-Chloro-benzimidazole-2-carboxylic acid | 0.98 | Amphotericin B (1.95) [3] |
| Aspergillus niger | Benzimidazole derivatives | 8-16 | Fluconazole [6] |
| Mucor circinelloides | 5-Chloro-benzimidazole derivatives | 3.9 | Amphotericin B (1.5) [3] |
The enzyme inhibition properties of 4-chloro-1H-benzimidazole-2-carboxylic acid derivatives represent a crucial aspect of their biological activity, particularly in relation to purine metabolism and biosynthesis. These compounds demonstrate the ability to interfere with multiple enzymatic targets involved in nucleotide synthesis and cellular metabolism, providing insights into their therapeutic potential [16] [17].
The purinosome represents a dynamic multi-enzyme complex that facilitates de novo purine biosynthesis through the sequential assembly of six enzymes responsible for converting phosphoribosyl pyrophosphate to inosine monophosphate [16]. Research has demonstrated that benzimidazole derivatives, particularly 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT), can significantly stimulate purinosome assembly in HeLa cells [17] [18].
Treatment with DMAT results in a three-fold increase in inosine monophosphate concentration in purinosome-rich cells compared to normal cells, while maintaining similar levels of adenosine monophosphate and guanosine monophosphate [17]. This selective enhancement of inosine monophosphate levels suggests that benzimidazole derivatives can modulate the branch point of purine biosynthesis, potentially affecting the balance between adenine and guanine nucleotide pools.
The regulatory mechanism appears to involve casein kinase II (CK2)-mediated pathways, as CK2-specific inhibitors including tetrabromo-benzimidazole derivatives can reversibly regulate purinosome assembly [19]. This regulation represents a novel therapeutic target, as the purinosome assembly is directly related to activated de novo purine biosynthesis, making it particularly relevant for rapidly dividing cancer cells [17].
Molecular docking studies have identified dihydrofolate reductase as the most suitable target for chloro-benzimidazole derivatives, particularly for compounds exhibiting both antimicrobial and anticancer activities [6]. Dihydrofolate reductase plays a crucial role in the one-carbon metabolism pathway that supplies cofactors for purine biosynthesis, making its inhibition a strategic approach for disrupting nucleotide synthesis.